molecular formula C16H12ClNS B2731261 6-Chloro-2-phenyl-3-quinolinyl methyl sulfide CAS No. 400079-68-7

6-Chloro-2-phenyl-3-quinolinyl methyl sulfide

Cat. No.: B2731261
CAS No.: 400079-68-7
M. Wt: 285.79
InChI Key: GCSOFDSXPFDCOU-UHFFFAOYSA-N
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Description

6-Chloro-2-phenyl-3-quinolinyl methyl sulfide is an organic compound with the molecular formula C16H12ClNS and a molecular weight of 285.79118 g/mol This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 6th position, a phenyl group at the 2nd position, and a methyl sulfide group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-phenyl-3-quinolinyl methyl sulfide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-phenyl-3-quinolinyl methyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Reduced quinoline or phenyl derivatives

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

6-Chloro-2-phenyl-3-quinolinyl methyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-2-phenyl-3-quinolinyl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interfere with the replication of viruses or the growth of bacteria by targeting essential proteins or pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-phenylquinoline
  • 6-Chloro-3-quinolinyl methyl sulfide
  • 2-Phenyl-3-quinolinyl methyl sulfide

Uniqueness

6-Chloro-2-phenyl-3-quinolinyl methyl sulfide is unique due to the presence of both the chlorine atom and the methyl sulfide group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a subject of interest in scientific research .

Properties

IUPAC Name

6-chloro-3-methylsulfanyl-2-phenylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNS/c1-19-15-10-12-9-13(17)7-8-14(12)18-16(15)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSOFDSXPFDCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(N=C2C=CC(=CC2=C1)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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